molecular formula C13H18N2O3S B2608708 4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034419-52-6

4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No. B2608708
CAS RN: 2034419-52-6
M. Wt: 282.36
InChI Key: VGMDATRUUFPUQX-UHFFFAOYSA-N
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Description

The compound “4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine”, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . A novel and unexpected route for synthesizing pyrrole-fused dibenzoxazepines/thiazepines has been designed based on a modified Ugi reaction of cyclic imines with isocyanides and acetylenedicarboxylates under catalyst-free conditions .


Molecular Structure Analysis

The molecular structure of “4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is characterized by a pyrrolidine ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Selective Androgen Receptor Modulators (SARMs)

The pyrrolidine ring, due to its stereochemistry and non-planarity, offers a unique advantage in the design of SARMs. Researchers have synthesized derivatives like 4-(pyrrolidin-1-yl)benzonitrile to optimize the structure of previously reported pyrrolidine derivatives for SARMs . These compounds are significant in treating conditions like muscle wasting and osteoporosis without the side effects of traditional anabolic steroids.

Anti-Human Liver Cancer Agents

Compounds derived from pyrrolidine have been evaluated for their efficacy against human liver hepatocellular carcinoma cell lines (HepG2). Novel sulfonamides incorporating various heterocyclic moieties, starting with 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanone, have shown promising results. Some of these compounds exhibited better activity than methotrexate, a reference drug, in in-vitro studies .

Dihydrofolate Reductase (DHFR) Inhibitors

Molecular docking studies have indicated that certain synthesized compounds with the pyrrolidine ring are suitable inhibitors against DHFR, an enzyme targeted in cancer therapy. These findings suggest potential applications in designing new anticancer drugs with modifications to enhance efficacy .

Antibacterial and Antifungal Agents

Sulfonamides, which can be synthesized from pyrrolidine derivatives, have shown antibacterial and antifungal activities. The introduction of the pyrrolidine ring into these compounds can lead to new drugs with improved pharmacokinetic profiles .

Insulin-Releasing Agents

Research has demonstrated that sulfonamides derived from pyrrolidine can act as insulin-releasing agents. This application is particularly relevant in the development of new treatments for diabetes, where controlling insulin levels is crucial .

Carbonic Anhydrase Inhibitors

Pyrrolidine-based sulfonamides have been found to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. Inhibitors of this enzyme have therapeutic potential in conditions like glaucoma, epilepsy, and altitude sickness .

Anti-Inflammatory Drugs

The anti-inflammatory properties of pyrrolidine derivatives make them candidates for the development of new anti-inflammatory drugs. These compounds could offer alternative treatments for inflammatory diseases with fewer side effects .

Anesthetic Agents

Pyrrolidine derivatives have been explored as potential anesthetic agents. Their unique chemical structure could lead to the development of anesthetics with better safety profiles and efficacy .

properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-3,5-dihydro-2H-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c16-19(17,14-7-3-4-8-14)15-9-10-18-13-6-2-1-5-12(13)11-15/h1-2,5-6H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMDATRUUFPUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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